molecular formula C7H16ClNO B13603183 [1-(Dimethylamino)cyclobutyl]methanolhydrochloride CAS No. 2792186-84-4

[1-(Dimethylamino)cyclobutyl]methanolhydrochloride

Cat. No.: B13603183
CAS No.: 2792186-84-4
M. Wt: 165.66 g/mol
InChI Key: AJCXEWDDXGXMTB-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclobutyl]methanolhydrochloride: is a chemical compound with the molecular formula C₇H₁₅NO·HCl It is a derivative of cyclobutanemethanol, where the hydroxyl group is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride typically involves the reaction of cyclobutanemethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular responses .

Comparison with Similar Compounds

    [1-(Dimethylamino)methyl]cyclobutylmethanol: This compound has a similar structure but with a methyl group attached to the cyclobutyl ring.

    Cyclobutanemethanol: The parent compound without the dimethylamino substitution.

Uniqueness: [1-(Dimethylamino)cyclobutyl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

2792186-84-4

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)7(6-9)4-3-5-7;/h9H,3-6H2,1-2H3;1H

InChI Key

AJCXEWDDXGXMTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC1)CO.Cl

Origin of Product

United States

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